6-Methyl-4-chromanone

Beschreibung

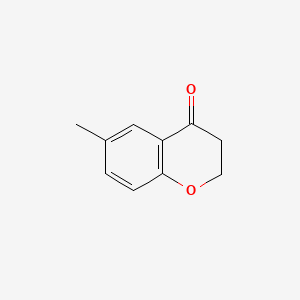

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXEPLSJAVTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342778 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-75-2 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 4 Chromanone and Its Derivatives

Strategic Approaches to 4-Chromanone (B43037) Core Synthesis

The synthesis of the 4-chromanone core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research. Various methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed and radical-mediated processes. These strategies provide access to a wide array of substituted chromanones, including the 6-methyl derivative.

Cyclization Reactions for Chromanone Ring Formation

Intramolecular cyclization reactions are a cornerstone for the synthesis of the 4-chromanone ring system. A common approach involves the base-promoted condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde, which proceeds through a crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. researchgate.net This method is efficient for producing 2-alkyl-substituted 4-chromanones. researchgate.net

Another notable cyclization strategy is the Kabbe condensation, which utilizes an aliphatic ketone and a 2'-hydroxyacetophenone to form the chromanone scaffold. orgsyn.org This reaction can be performed under organocatalysis, for instance, using pyrrolidine (B122466) and butyric acid in DMSO at ambient temperature. orgsyn.org This method has been successfully applied to the scalable synthesis of various chromanone derivatives. orgsyn.org

A two-step synthesis of 4-chromanones has also been described, starting with a Michael addition of phenols to acrylonitrile (B1666552) to form 3-aryloxypropanenitriles. These intermediates then undergo an intramolecular Houben-Hoesch reaction using trifluoromethanesulfonic acid and trifluoroacetic acid to yield the desired 4-chromanones in moderate to excellent yields.

Palladium-Catalyzed and Copper-Catalyzed Reactions in 4-Chromanone Synthesis

Transition-metal catalysis offers powerful tools for the synthesis of 4-chromanones with high selectivity. Palladium-catalyzed reactions have been particularly well-explored. For instance, a palladium-catalyzed nucleomethylation of alkynes has been developed for the construction of various methylated heteroaromatic compounds. nih.govsemanticscholar.org While not a direct synthesis of the chromanone ring, this highlights the utility of palladium in C-C bond formation relevant to substituted heterocycles. More directly, palladium-catalyzed asymmetric allenylic alkylation has been used to construct chiral thiochromanone derivatives with multiple stereogenic centers, demonstrating the power of this approach in creating complex heterocyclic systems. dicp.ac.cnnih.gov

Copper-catalyzed reactions have also emerged as a valuable method. An efficient copper-catalyzed cyclization cascade of ynols has been developed to produce highly functionalized methylene (B1212753) 4-chromanol (B72512) derivatives. rsc.org This approach involves the activation of the alkyne by the copper catalyst. Furthermore, copper-catalyzed methylative difunctionalization of alkenes has been reported, which allows for the construction of heterocycles like tetrahydrofurans and pyrrolidines with the concurrent generation of a quaternary carbon center. nih.gov

Radical Cascade Cyclization for Substituted Chromanones

Radical cascade cyclizations have gained significant attention as a robust method for synthesizing substituted chromanones. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene, followed by further transformations to yield the final product. A prevalent strategy utilizes 2-(allyloxy)arylaldehydes as precursors.

Visible-light-promoted photoredox catalysis provides a mild and efficient way to initiate these cascades. researchgate.net For example, the reaction of 2-(allyloxy)arylaldehydes with α-bromocarbonyls in the presence of a ruthenium photocatalyst can produce a variety of cyclic ketones, including chroman-4-ones. researchgate.net

Silver-catalyzed cascade radical cyclizations have also been developed. One such method involves the reaction of 2-(allyloxy)arylaldehydes with cyclopropanols to synthesize carbonyl-containing alkyl-substituted chroman-4-one derivatives under mild oxidative conditions. rsc.org Another silver-promoted method uses gem-difluoroarylacetic acids to generate aryldifluoromethyl radicals, which then react with 2-allyloxybenzaldehydes to form 3-aryldifluoromethyl-containing chroman-4-ones. mdpi.com

Metal-free approaches are also available, such as the (NH4)2S2O8-mediated cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. researchgate.net

| Catalyst/Promoter | Radical Precursor | Starting Material | Product Type | Yield (%) |

| Ru(bpy)3Cl2 | α-bromocarbonyls | 2-(allyloxy)arylaldehydes | Substituted chroman-4-ones | 62-72 |

| AgNO3 | α-oxocarboxylic acids | 2-(allyloxy)arylaldehydes | 3-Acyl-chroman-4-ones | 32-70 |

| Ag(I) | gem-difluoroarylacetic acids | 2-allyloxybenzaldehydes | 3-Aryldifluoromethyl-chroman-4-ones | Moderate to Good |

| (NH4)2S2O8 | Oxalates | 2-(allyloxy)arylaldehydes | Ester-containing chroman-4-ones | - |

Microwave-Assisted Synthesis of Chroman-4-one Derivatives

Microwave irradiation has become a valuable tool in organic synthesis for its ability to accelerate reactions, often leading to higher yields and shorter reaction times. scispace.com This technology has been successfully applied to the synthesis of 4-chromanone derivatives. nih.gov

A one-step procedure for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation. acs.org For example, heating an ethanolic mixture of the reactants with diisopropylamine (B44863) (DIPA) at 160–170 °C for one hour can afford the desired 2-alkyl-chroman-4-ones in yields ranging from low to high. researchgate.netacs.org This method has been used to synthesize a series of chroman-4-one derivatives with various substituents. acs.org

Microwave assistance has also been employed in the biscyclization of dicarboxylic acids in the presence of polyphosphoric acid to selectively form tricyclic chromanones. ijcce.ac.ir The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. nih.gov

| Reactants | Base/Acid | Solvent | Conditions | Product | Yield (%) |

| 2'-hydroxyacetophenone, Aldehyde | DIPA | EtOH | MW, 160-170 °C, 1 h | 2-Alkyl-chroman-4-one | 43-88 |

| Dicarboxylic acid | Polyphosphoric acid | - | MW | Tricyclic chromanone | - |

Regioselective Substitution and Functionalization of 6-Methyl-4-chromanone

Once the this compound scaffold is synthesized, further derivatization can be carried out to introduce additional functional groups and create a library of related compounds. The reactivity of the chromanone ring allows for selective modifications at various positions.

Derivatization at the 2-Position of the 4-Chromanone Scaffold

The 2-position of the 4-chromanone ring is a common site for functionalization. The synthesis of 2-alkyl-substituted chromanones via the microwave-assisted condensation of 2'-hydroxyacetophenones and aliphatic aldehydes is a direct method to introduce substituents at this position. researchgate.net

A more unconventional method for C-methylation at the 2-position has been reported for 4-chromanone-2-carboxylates using dimethylsulfoxonium methylide (Corey-Chaykovsky reagent). researchgate.net This reaction proceeds with excellent chemo- and regioselectivity, providing a mild and simple approach for alkylation at the 2-position. researchgate.net

Strategic Modifications at the 3-Position of the 4-Chromanone Scaffold

The C-3 position of the 4-chromanone ring is a key site for introducing functional groups to modulate biological activity. A notable strategy involves the incorporation of an imidazole (B134444) ring at this position to create compounds that can interact with specific biological targets. researchgate.net For instance, in the design of novel antifungal agents targeting lanosterol (B1674476) 14α-demethylase, researchers have synthesized 2-alkyl-3-imidazolylchromanones. researchgate.net

The rationale for this modification is based on molecular mimicry; the chroman ring with its 2-alkyl side chain is designed to mimic the lipophilic lanosterol molecule. researchgate.net The imidazolyl group at the 3-position is introduced to provide a coordination site for binding to the heme iron center of the target enzyme, a crucial interaction for inhibitory activity. researchgate.net This approach led to the development of compounds with significant antifungal properties, particularly against yeast pathogens like Candida albicans. researchgate.net

Table 1: Example of 3-Position Modification for Antifungal Activity

| Compound Name | Modification at C-3 | Target Enzyme | Key Finding | Reference |

|---|---|---|---|---|

| trans-2-(1-pentyl)-3-imidazolylchroman-4-one | Imidazole Ring | Lanosterol 14α-demethylase | Showed the most potent activity against yeasts among the tested compounds. | researchgate.net |

Substituent Effects on the Benzene (B151609) Ring of this compound (e.g., at 5-, 7-positions)

The electronic properties of the benzene ring in the this compound scaffold can be finely tuned by introducing additional substituents, which in turn significantly influences the molecule's biological activity. The nature and position of these substituents dictate their effect, which can be broadly categorized as activating or deactivating towards electrophilic substitution and can alter the molecule's interaction with biological targets. docbrown.infomsu.edu

Research into chroman-4-one derivatives as selective inhibitors of the SIRT2 enzyme has provided detailed insights into these substituent effects. acs.org These studies have demonstrated that the size and electronic nature (electron-withdrawing vs. electron-donating) of groups at the 6- and 8-positions are crucial for high potency. acs.org

Key findings from these structure-activity relationship studies include:

Effect of 6-Position Substituents : Replacing a 6-chloro substituent with an electron-withdrawing nitro group resulted in no significant change in activity. However, introducing an electron-donating methoxy (B1213986) group in the same position led to a marked decrease in inhibitory activity. This suggests that electron-poor chroman-4-ones are generally more potent inhibitors in this context. acs.org The 6-substituent was found to be more critical for activity than a substituent at the 8-position. acs.org

Effect of 7-Position Substituents : The introduction of a fluorine atom at the 7-position was explored, with the resulting compound showing only weak inhibitory activity. acs.org

General Trends : Larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for activity. acs.org The complete removal of substituents on the aromatic ring led to a loss of all inhibitory activity, highlighting their necessity for molecular recognition and binding. acs.org

Table 2: Influence of Benzene Ring Substituents on SIRT2 Inhibitory Activity of 2-Pentylchroman-4-one Derivatives

| Compound | Substituent(s) | Inhibitory Activity (%) at 200 µM | IC₅₀ (µM) | Key Observation | Reference |

|---|---|---|---|---|---|

| 1a | 6-Cl, 8-Br | - | 2.5 | Lead compound | acs.org |

| 1b | None | Inactive | - | Aromatic substituents are necessary for activity. | acs.org |

| 1d | 6-CH₃, 8-CH₃ | - | 10.1 | Methyl groups (weakly donating) decrease activity compared to halogens. | acs.org |

| 1g | 6-NO₂ | ~75% | - | Electron-withdrawing nitro group maintains activity similar to chloro group. | acs.org |

| 1h | 6-OCH₃ | 20% | - | Electron-donating methoxy group significantly reduces activity. | acs.org |

| 1i | 8-Br (no 6-substituent) | Less potent than 1a | - | The 6-position substituent is more important for activity. | acs.org |

| 1j | 7-F | 18% | - | Substitution at the 7-position resulted in weak activity. | acs.org |

Enantioselective Synthesis and Stereochemical Control in this compound Chemistry

The synthesis of enantiomerically pure chromanone derivatives is of significant interest due to the stereospecific nature of many biological processes. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, employing methods such as biotransformation, enzymatic resolution, and asymmetric catalysis.

Fungal Biotransformation for Chiral 4-Chromanone Derivatives

Fungal biotransformation offers an effective and environmentally friendly method for producing chiral molecules. researchgate.net Specific fungal strains can perform highly stereoselective reductions of prochiral ketones. The fungus Mortierella isabellina ATCC 42613 has been successfully used to prepare chiral (S)-4-chromanols from their corresponding 4-chromanone precursors. cdnsciencepub.com

This biotransformation involves the reduction of the carbonyl group at the C-4 position to a hydroxyl group, creating a chiral center. The process is highly enantioselective, yielding the (S)-alcohol with high enantiomeric purity and in good yields. cdnsciencepub.com This method has been applied to various 2,2-dimethyl-4-chromanones, demonstrating its utility in generating enantiopure building blocks. cdnsciencepub.com

Table 3: Fungal Biotransformation of 4-Chromanones by M. isabellina

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 4-Chromanone | (S)-4-Chroman-4-ol | 80 | >99 | cdnsciencepub.com |

| 2,2-Dimethyl-4-chromanone | (S)-2,2-Dimethyl-4-chroman-4-ol | 85 | >98 | cdnsciencepub.com |

| 6,7-Benzo-2,2-dimethyl-8-methoxy-4-chromanone | (S)-6,7-Benzo-2,2-dimethyl-8-methoxychroman-4-ol | - | >95 | cdnsciencepub.com |

Enzymatic Kinetic Resolution in Chromanone Synthesis

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched starting material and the enantioenriched product. wikipedia.orgmdpi.com

In the context of chromanone chemistry, lipases have been employed for the stereoselective acylation of racemic 2-arylchroman-4-ols (the reduced form of 2-arylchroman-4-ones). mdpi.com A screening of various lipases revealed that AK lipase (B570770) from Pseudomonas fluorescens, using vinyl acetate (B1210297) as the acyl donor, performs a highly asymmetric transformation. mdpi.com This process yields both the acylated product and the remaining unreacted alcohol with excellent enantiomeric excess, demonstrating the efficacy of chemoenzymatic approaches for accessing enantiopure flavan-4-ols. mdpi.com

Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Phenylchroman-4-ol

| Enzyme | Acyl Donor | Enantiomeric Excess of Substrate (eeₛ) | Enantiomeric Excess of Product (eeₚ) | Enantioselectivity (E value) | Reference |

|---|---|---|---|---|---|

| AK Lipase (Pseudomonas fluorescens) | Vinyl Acetate | 50-99% | >99% | >200 | mdpi.com |

Asymmetric Catalysis for Enantiopure this compound Analogues

Asymmetric catalysis, particularly organocatalysis, provides a direct route to enantiomerically enriched molecules without relying on biological systems. acs.org This approach uses small, chiral organic molecules to catalyze reactions that create chiral products with high stereoselectivity. researchgate.net

An enantioselective synthesis of complex lactone-fused chromanone derivatives has been developed using a chiral amine organocatalyst. researchgate.net The process involves a tandem reaction sequence of 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes. researchgate.net This organocatalytic cascade, which includes Michael addition, cycloketalization, and hemiacetalization steps, furnishes tricyclic chromanones bearing three contiguous stereocenters in high yields and with excellent enantioselectivities and diastereoselectivities. researchgate.net This methodology highlights the power of asymmetric catalysis to rapidly construct complex and enantiopure chromanone-based structures under mild conditions. researchgate.net

Table 5: Organocatalytic Synthesis of Chiral Lactone-Fused Chromanones

| Reactants | Catalyst System | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Chiral amine + Salicylic acid | High yields | >19:1 | 90% to >99% | researchgate.net |

Chemical Transformations and Reactivity Profiling of 6 Methyl 4 Chromanone

Nucleophilic Additions and Substitutions on the 4-Chromanone (B43037) System

The carbonyl group at the C-4 position is the most reactive site for nucleophilic attack in the 6-methyl-4-chromanone molecule. This reactivity is central to many of its synthetic applications.

Nucleophilic addition reactions readily occur at the electrophilic carbonyl carbon. A common example is the reduction of the ketone to a secondary alcohol, which can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄). acs.orgrsc.org In this reaction, a hydride ion acts as the nucleophile, attacking the carbonyl carbon and, after a workup step, yielding 6-methylchroman-4-ol. Grignard reagents can also be used to introduce alkyl or aryl groups at the C-4 position, leading to the formation of tertiary alcohols. youtube.com

The table below summarizes typical nucleophilic addition reactions on the 4-chromanone carbonyl group.

| Reagent Type | Specific Reagent | Product | Reaction Type |

| Hydride Reagent | Sodium Borohydride (NaBH₄) | 6-Methylchroman-4-ol | Nucleophilic Addition (Reduction) |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | 4,6-Dimethylchroman-4-ol | Nucleophilic Addition (Grignard Reaction) |

Oxidative and Reductive Transformations of the Chromanone Moiety

The this compound core can undergo both oxidative and reductive transformations, which are key to synthesizing a diverse range of derivatives.

Reductive Transformations: The most studied reductive transformation is the reduction of the C-4 ketone. This can be accomplished using various chemical and biological reducing agents.

Chemical Reduction: Standard reducing agents like sodium borohydride (NaBH₄) in methanol (B129727) or ethanol (B145695) are effective in converting this compound to 6-methylchroman-4-ol. acs.orgrsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Biocatalytic Reduction: Enantioselective reduction has been achieved using biocatalysts. For example, the carbonyl reductase from Sporobolomyces salmonicolor reduces this compound to the corresponding (R)-chiral alcohol. cenmed.com Other microorganisms, including Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium sp., have also been utilized for this enantioselective reduction. cenmed.com

Oxidative Transformations: While less specific information is available for the 6-methyl derivative, the chromanone scaffold can undergo oxidation. For instance, dehydrogenation can lead to the corresponding chromone (B188151). Additionally, the methylene (B1212753) group adjacent to the carbonyl (C-3 position) can be a site for oxidation under specific conditions.

The following table details common reductive transformations.

| Reagent/Catalyst | Product | Key Feature | Reference |

| Sodium Borohydride (NaBH₄) | 6-Methylchroman-4-ol | Standard chemical reduction | acs.orgrsc.org |

| Sporobolomyces salmonicolor (carbonyl reductase) | (R)-6-Methylchroman-4-ol | Enantioselective reduction | cenmed.com |

| Didymosphaeria igniaria | (R)-6-Methylchroman-4-ol | Biocatalytic enantioselective reduction | cenmed.com |

| Coryneum betulinum | (R)-6-Methylchroman-4-ol | Biocatalytic enantioselective reduction | cenmed.com |

Formation of Metal Complexes with Chromanone Ligands

While this compound itself is not typically used as a direct ligand for metal complexation, its derivatives, particularly Schiff bases, are excellent ligands. oszk.hunih.gov The imine nitrogen and often a nearby hydroxyl or other donor group on the Schiff base derivative can chelate to metal ions, forming stable metal complexes. researchgate.net

The synthesis of these complexes generally involves a two-step process:

Derivatization of this compound, for example, through Schiff base formation.

Reaction of the resulting ligand with a metal salt (e.g., copper(II), iron(III), vanadium(V)) in a suitable solvent. nih.gov

These chromanone-based Schiff base ligands can act as bidentate or polydentate ligands, coordinating with various transition metals. oszk.hu The resulting metal complexes have applications in catalysis and materials science.

Derivatization through Schiff Base Formation

The formation of a Schiff base is a common and important derivatization of the this compound molecule. acs.orgresearchgate.net This reaction involves the condensation of the C-4 carbonyl group with a primary amine under acid or base catalysis, resulting in an imine or azomethine group (-C=N-). wjpsonline.com

The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. wjpsonline.com A wide variety of primary amines, including aliphatic and aromatic amines, can be used, allowing for the synthesis of a large library of this compound-derived Schiff bases. researchgate.netwjpsonline.com These derivatives are significant in medicinal chemistry and are crucial precursors for the synthesis of metal complexes. nih.govresearchgate.net

The general reaction is as follows: this compound + R-NH₂ ⇌ 6-Methyl-4-(N-R-imino)chromane + H₂O

This derivatization is a key step in creating more complex molecules from the basic chromanone scaffold. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 4 Chromanone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 6-Methyl-4-chromanone. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the dihydropyranone ring are diastereotopic and are expected to appear as two separate multiplets. The protons on the carbon adjacent to the ether oxygen (C5) would be further downfield than those adjacent to the carbonyl group (C2). The methyl group protons at the C6 position would give rise to a characteristic singlet in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield (δ > 190 ppm). Aromatic carbons resonate in the δ 110-160 ppm range, with quaternary carbons often showing weaker signals. The methylene carbons of the heterocyclic ring and the methyl carbon will appear in the upfield region of the spectrum. For instance, in the related compound chromanone, the carbonyl carbon appears around 192 ppm, while the methylene carbons C2 and C3 are observed at approximately 67 and 38 ppm, respectively. The addition of a methyl group at the C6 position is expected to induce predictable shifts in the aromatic region based on established substituent effects.

Predicted NMR Data for this compound:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | (Predicted) | |||

| Ar-H (C5) | ~7.7 | d | 1H | H-5 |

| Ar-H (C7) | ~7.2 | d | 1H | H-7 |

| Ar-H (C8) | ~7.1 | s | 1H | H-8 |

| O-CH₂ | ~4.5 | t | 2H | H-2 |

| C(=O)-CH₂ | ~2.8 | t | 2H | H-3 |

| Ar-CH₃ | ~2.3 | s | 3H | H of 6-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | (Predicted) | |

| C=O | ~192 | C-4 |

| Ar-C (quat) | ~159 | C-8a |

| Ar-C (quat) | ~138 | C-6 |

| Ar-CH | ~128 | C-5 |

| Ar-CH | ~125 | C-7 |

| Ar-C (quat) | ~120 | C-4a |

| Ar-CH | ~118 | C-8 |

| O-CH₂ | ~67 | C-2 |

| C(=O)-CH₂ | ~38 | C-3 |

| Ar-CH₃ | ~21 | 6-CH₃ |

Note: Data are predicted based on known values for chromanone and standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected in the region of 1680-1695 cm⁻¹. The exact position is influenced by the conjugation with the aromatic ring. Another key feature is the C-O-C stretching vibration of the aryl ether, which typically appears as a strong band between 1200 and 1270 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while those from the methylene and methyl groups will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, non-polar bonds often give stronger Raman signals. Aromatic ring vibrations, particularly the "ring breathing" mode, are typically strong and can be used to characterize the substitution pattern. For the related 6-amino-4-chromanone, a computed Raman spectrum shows characteristic peaks that can be correlated to specific vibrational modes, offering a reference for this compound.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium |

| Ketone C=O Stretch | 1695-1680 | 1695-1680 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1580, 1475 | 1600, 1580, 1475 | Medium-Strong |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| CH₃ Bending | ~1380 | ~1380 | Medium |

| Aryl Ether C-O-C Stretch | 1270-1200 | 1270-1200 | Strong (IR) |

| Aromatic C-H Bend | 900-675 | 900-675 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₀H₁₀O₂), the expected exact mass is 162.0681 g/mol .

Fragmentation Analysis: In electron ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z = 162 would be observed. The fragmentation of chromanones is well-characterized and typically proceeds through two main pathways:

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromanones involves an RDA reaction of the heterocyclic ring. This would lead to the cleavage of the ring, resulting in the formation of a radical cation of methyl-substituted benzoquinone or related fragments.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) is a common pathway for ketones. Loss of a CO molecule (28 Da) would result in a fragment ion at m/z = 134. Subsequent fragmentation of this ion can also occur. Cleavage can also occur adjacent to the ether oxygen.

The presence of the methyl group on the aromatic ring will influence the relative abundance and m/z values of the aromatic fragments compared to the unsubstituted chromanone.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Ion | Notes |

| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 133 | [M - CHO]⁺ | Loss of a formyl radical |

| 121 | [C₈H₉O]⁺ | Resulting from RDA fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in toluene-like structures |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from the conjugated system formed by the benzene ring and the carbonyl group. Two main types of transitions are expected:

π → π* transitions: These high-energy transitions are typically observed in the shorter wavelength UV region (around 200-280 nm) and are associated with the aromatic system. They are usually characterized by high molar absorptivity (ε).

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It appears at longer wavelengths (typically > 300 nm) and has a much lower molar absorptivity.

The substitution of the methyl group on the benzene ring is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted 4-chromanone (B43037).

Predicted UV-Vis Absorption Maxima for this compound (in Methanol):

| Transition | Predicted λ_max (nm) | Relative Molar Absorptivity (ε) |

| π → π | ~250 | High |

| π → π | ~290 | Medium |

| n → π* | ~325 | Low |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals. oregonstate.edu this compound, in its ground state, is a diamagnetic molecule with all electrons paired and is therefore ESR-silent.

However, ESR spectroscopy can be used to study paramagnetic species derived from it, such as a radical anion. The radical anion of this compound could be generated chemically (e.g., by reduction with an alkali metal) or electrochemically. The resulting ESR spectrum would provide a detailed map of the unpaired electron's distribution (spin density) across the molecule.

The spectrum's hyperfine structure would arise from the coupling of the unpaired electron with magnetic nuclei (¹H). The splitting pattern would be complex, with expected couplings to the methyl protons and the aromatic and methylene protons. Analysis of the hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron into the aromatic ring and onto the carbonyl group.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

While a specific crystal structure for this compound is not widely published, data for a closely related 4-chromanone derivative reveals critical structural parameters. nih.gov This study showed the compound crystallizes in the tetragonal space group P4₁ with cell parameters a = 15.832 Å and c = 11.622 Å. nih.gov Such an analysis for this compound would confirm the planarity of the fused aromatic ring and the conformation of the dihydropyranone ring, which typically adopts a half-chair or sofa conformation. It would also detail intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing. Different crystal forms, or polymorphs, could be differentiated by their unique unit cells and Raman spectra. spectroscopyonline.com

Computational and Theoretical Chemistry Studies of 6 Methyl 4 Chromanone

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For 6-Methyl-4-chromanone, this process typically involves selecting a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, for instance, 6-311++G(d,p), to accurately approximate the electron density and, consequently, the molecular energy. The calculations are performed to find the geometry with the minimum energy, which corresponds to the most stable conformation of the molecule. These calculations can be carried out for the molecule in the gas phase or by incorporating solvent models to simulate its structure in different environments. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Illustrative Calculated Value (Angstroms/Degrees) |

| C-C bond length (aromatic) | ~1.39 Å |

| C=O bond length | ~1.23 Å |

| C-O bond length (ether) | ~1.37 Å |

| C-C-C bond angle (aromatic) | ~120° |

| O-C-C=O dihedral angle | Varies depending on ring conformation |

This table presents illustrative data typical for chromanone structures and is not based on specific experimental or calculated values for this compound.

Electronic Properties Analysis: HOMO-LUMO Energies and Time-Dependent DFT (TD-DFT)

The electronic behavior of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of the molecule and to predict its UV-Vis absorption spectrum. researchgate.net This method can calculate the energies of electronic transitions from the ground state to various excited states, providing insights into the molecule's photophysical properties. nih.govresearchgate.netresearchgate.net

| Parameter | Illustrative Calculated Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| First Electronic Transition (TD-DFT) | 4.2 eV (corresponding to ~295 nm) |

This table presents illustrative data and is not based on specific experimental or calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. For this compound, the MEP map would show regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. These maps are instrumental in identifying the most likely sites for intermolecular interactions, including hydrogen bonding. oiccpress.com Theoretical investigations of chromone (B188151) derivatives have utilized MEP maps to gain insights into their chemical reactivity and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and stability in various environments, such as in solution or interacting with a biological target. mdpi.comnih.govfrontiersin.orgtandfonline.com By simulating the movements of atoms and bonds over a specific period, researchers can explore the accessible conformations of the molecule and identify the most stable ones. MD simulations are particularly useful for understanding how the molecule might interact with and bind to biological macromolecules like proteins, providing a dynamic perspective that complements the static picture from geometry optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antifungal or anti-inflammatory effects. frontiersin.org This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related chromanone derivatives with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org Such models can be used to predict the activity of new, untested chromanone derivatives and to guide the design of more potent compounds. researchgate.net

Biological Activities and Mechanistic Insights of 6 Methyl 4 Chromanone Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Chromanones

The biological efficacy of chromanone derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the chemical features that govern the therapeutic potential of these compounds.

Influence of Substituent Position and Electronic Nature on Biological Efficacy

The position and electronic characteristics of substituents on the chromanone scaffold are critical determinants of biological activity. Research has demonstrated that modifications at various positions of the chroman-4-one ring system can dramatically alter the efficacy of these compounds.

Substituents on the aromatic ring of the chroman-4-one are necessary to achieve significant inhibitory activity. nih.gov For instance, the absence of a substituent in the 6-position can lead to a significant decrease in potency. nih.gov Larger substituents in the 6- and 8-positions have been found to be necessary for achieving notable inhibition. nih.gov

The electronic nature of these substituents also plays a crucial role. Studies have shown that electron-poor chroman-4-ones generally exhibit more potent inhibitory activity than their electron-rich counterparts. nih.gov For example, the introduction of an electron-donating methoxy (B1213986) group at the 6-position was found to decrease inhibitory activity. nih.gov This highlights that electron-withdrawing properties can enhance the inhibitory potential of these derivatives. nih.gov

Substitutions at other positions also have a significant impact. Hydroxy groups at the 5- and 7-positions have been shown to enhance antibacterial activities. nih.govnih.gov Conversely, a hydroxy group at the 5-position was found to render the compound inactive in one study. nih.gov The length and branching of alkyl chains at the 2-position also influence the inhibitory effect, with a chain of optimal length being crucial for potency. nih.govacs.org Bulky groups directly attached to the ring system have been observed to diminish the inhibitory effect against certain enzymes. acs.org

Table 1: Influence of Substituent Position and Nature on Biological Activity of Chromanone Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

|---|---|---|

| 2 | Long aliphatic alkyl chains (6-9 carbons) | Enhanced activity against MRSA nih.gov |

| 2 | Bulky groups (e.g., phenyl) | Diminished inhibitory effect against SIRT2 acs.org |

| 5 & 7 | Hydroxy groups | Enhanced antibacterial activity nih.govnih.gov |

| 6 | Absence of substituent | Significantly less potent nih.gov |

| 6 | Electron-donating group (e.g., methoxy) | Decreased inhibitory activity nih.gov |

| 6 & 8 | Larger, electron-withdrawing groups | Favorable for high potency nih.govacs.org |

Role of Hydrophobic and Hydrogen Bond Donor/Acceptor Groups

The presence of hydrophobic and hydrogen bond donor/acceptor groups is a key factor in the biological efficacy of 4-chromanone (B43037) derivatives. SAR analysis has revealed that a 2-hydrophobic substituent on the 4-chromanone scaffold enhances antibacterial activities. nih.govnih.gov This is exemplified by 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains at the 2-position, which show improved activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, the functional groups at the 4-position play a pivotal role, with small, polar, and hydrophilic groups being more favorable for antituberculosis activity. nih.gov These groups, such as hydroxyl (-OH) and oxime (=NOH), are thought to function as hydrogen bond donors when interacting with their biological targets. nih.gov The interplay between a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position is a critical aspect of the antibacterial activity of the 4-chromanone scaffold. nih.govnih.gov

Antimicrobial Activities

Derivatives of 6-methyl-4-chromanone have demonstrated significant potential as antimicrobial agents, particularly against bacterial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

A number of synthesized 4-chromanone derivatives have exhibited promising antibacterial activities, especially against Gram-positive pathogens. nih.gov Some of these compounds have shown minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against MRSA. nih.govnih.gov Specifically, 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains (six to nine carbons) at the 2-position demonstrated better activity against MRSA than derivatives with shorter chains. nih.gov Additionally, derivatives with a 6- or 7-hydroxy group also displayed potent antibacterial activities against the Gram-positive bacteria tested. nih.gov

In contrast, the majority of the tested 4-chromanone and chalcone (B49325) derivatives were found to be inactive against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa at concentrations up to 200 μg/mL. nih.gov

Table 2: Antibacterial Activities (MIC, μg/mL) of Selected 4-Chromanone Derivatives

| Compound | Substituents | E. faecalis (ATCC 29212) | S. aureus (ATCC 29213) | MRSA (ATCC 33591) |

|---|---|---|---|---|

| 5d | 2-hexyl, 5,7-di-OH | 6.25 | 6.25 | 6.25 |

| 5f | 2-heptyl, 5,7-di-OH | 6.25 | 6.25 | 3.13 |

| 5h | 2-octyl, 5,7-di-OH | 6.25 | 6.25 | 3.13 |

| 5j | 2-(2,6-dimethyl-5-heptenyl), 5,7-di-OH | 3.13 | 3.13 | 3.13 |

| 3f | 2-propyl, 7-OH | 12.5 | 6.25 | 3.13 |

| 3k | 2-propyl, 6-OH | 12.5 | 12.5 | 6.25 |

Data sourced from Feng et al. (2014). nih.gov

Investigations into the mode of action of these antibacterial 4-chromanone derivatives have revealed a multi-faceted mechanism. Selected compounds were found to dissipate the bacterial membrane potential. nih.govnih.gov This disruption of the cell membrane's electrical potential is a critical event that can lead to a cascade of detrimental effects on the bacterial cell, ultimately resulting in the inhibition of macromolecular biosynthesis. nih.govnih.gov

Further mechanistic studies have indicated that the antibacterial action of certain 4-chromanone derivatives may also involve the inhibition of essential bacterial enzymes. nih.govnih.gov Specifically, selected compounds have been shown to inhibit DNA topoisomerase IV, suggesting a complex mechanism of action that goes beyond simple membrane disruption. nih.govnih.gov DNA topoisomerase IV is a crucial enzyme involved in DNA replication and chromosome segregation in bacteria, making it an attractive target for antibacterial agents. nih.gov

Antifungal Properties

Derivatives of the chromanone core have shown notable antifungal capabilities. The search for new antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. ijrpc.com Chromone (B188151) derivatives, including 4-chromanones, have been investigated for their activity against a range of fungal pathogens, particularly Candida species, which are responsible for opportunistic infections in humans. ijrpc.comnih.gov

For instance, studies on chromone-3-carbonitriles demonstrated fungicidal activity against several Candida species, including C. albicans and C. tropicalis. ijrpc.com The most active of these compounds, 6-bromochromone-3-carbonitrile, was found to inhibit the formation of hyphae and cell aggregation in C. albicans, which are crucial for biofilm development and pathogenicity. ijrpc.com Mechanistic studies revealed that this compound downregulated the expression of genes related to hyphae formation and biofilm development, such as TEC1 and UME6. ijrpc.com Another study highlighted the antifungal potential of (E)-benzylidene-chroman-4-one against Candida spp., suggesting its mechanism of action involves targeting the plasma membrane. nih.gov While these examples are not all 6-methyl derivatives, they underscore the inherent antifungal potential of the broader chromanone scaffold. Research on 4-chromanone derivatives incorporating a 1,3,4-thiadiazole (B1197879) thioether moiety also showed inhibitory effects against fungi like Mucor fragilis and Trichoderma atroviride, although their antibacterial activity was more pronounced. nih.gov

Anticancer and Antitumor Properties

The chromanone framework is a key constituent of many flavonoids and isoflavonoids known for their anticancer potential. nih.gov Consequently, synthetic derivatives of this compound have been a focus of oncological research, demonstrating cytotoxicity against various cancer cell lines and engaging with specific molecular pathways to inhibit tumor growth.

A range of chromone and chromanone derivatives have been synthesized and tested for their antiproliferative activities against human cancer cell lines. Furoxan derivatives of chromone, for example, have shown potent inhibitory activities. acs.org Specifically, certain hybrid compounds displayed significant cytotoxicity against K562 (chronic myelogenous leukemia) and HepG2 (liver carcinoma) cells, with IC₅₀ values in the low micromolar range. acs.org One derivative, compound 15a (a furoxan hybrid with a methoxy group at the 5-position of the chromone), was particularly effective against K562 cells. acs.org The cytotoxic effects of various compounds are often evaluated using the MTT assay, which measures cell viability. nih.govmdpi.comnih.gov Studies on other heterocyclic systems have consistently used cell lines like MCF-7 (breast adenocarcinoma), HepG2, and K562 to screen for anticancer potential, establishing them as standard models for evaluating cytotoxic efficacy. acs.orgnih.govmdpi.comnih.gov

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Furoxan-Chromone Hybrid (12d) | K562 | 4.94 µM | acs.org |

| Furoxan-Chromone Hybrid (14c) | K562 | 3.56 µM | acs.org |

| Furoxan-Chromone Hybrid (14d) | K562 | 2.88 µM | acs.org |

| Furoxan-Chromone Hybrid (15a) | K562 | 1.61 µM | acs.org |

| Furoxan-Chromone Hybrid (15a) | HepG2 | 4.86 µM | acs.org |

| Furoxan-Chromone Hybrid (15a) | MCF-7 | 15.92 µM | acs.org |

Beyond general cytotoxicity, research has delved into the specific mechanisms by which chromanone derivatives exert their anticancer effects. A primary mechanism is the induction of apoptosis, or programmed cell death. For example, the furoxan derivative of chromone, compound 15a , was shown to induce apoptosis in K562 cells by causing S-phase cell cycle arrest. acs.org Further investigation revealed that this compound activates mitochondria-related apoptotic pathways, increasing the expression of pro-apoptotic proteins such as Bax and Bad. acs.org

Another critical target in cancer therapy is the family of cyclin-dependent kinases (CDKs), which regulate cell cycle progression. Aberrant CDK activity is a hallmark of many cancers. mdpi.com Inhibition of CDKs, particularly CDK2, can halt the proliferation of cancer cells. mdpi.com While broad inhibitors of CDKs like Flavopiridol have shown neuroprotective and anticancer effects, research has also focused on developing more selective inhibitors. Chalcone derivatives, which share structural similarities with open-chain chromanones, have been investigated for their interaction with CDK2, suggesting that the broader class of compounds to which chromanones belong can be designed to target this kinase.

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.govnih.gov They are used in the treatment of hormone-responsive cancers, such as certain types of breast cancer. SERMs like tamoxifen (B1202) function by binding to estrogen receptors and blocking the proliferative signals of estrogen in breast tissue. While the chromanone structure is found within the general class of flavonoids, some of which are known to interact with estrogen receptors, there is limited direct scientific literature specifically identifying this compound derivatives as SERMs. The development of SERMs has historically focused on nonsteroidal triphenylethylene (B188826) structures (e.g., tamoxifen) and benzothiophenes (e.g., raloxifene). nih.gov Therefore, while the potential for estrogenic or anti-estrogenic activity exists due to structural motifs, the characterization of this compound derivatives as SERMs remains an area for future investigation.

Antioxidant and Anti-inflammatory Activities

Chromone and chromanone derivatives are widely recognized for their significant antioxidant and anti-inflammatory properties. ijrar.orgnih.gov These activities are crucial for combating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases, including cancer and neurodegenerative disorders.

The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby inhibiting processes like lipid peroxidation. Studies on various 4-methylcoumarin (B1582148) derivatives, which are structurally related to chromones, have shown that the position and nature of substituents (e.g., hydroxy groups) on the benzene (B151609) ring are critical for antioxidant efficacy.

The anti-inflammatory effects of chromanone derivatives are frequently assessed by their ability to inhibit the production of inflammatory mediators. A key target is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) during inflammation. Several chromone derivatives have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7). ijrar.org For instance, a series of chromone-based amide derivatives showed significant inhibitory activity, with one compound exhibiting an EC₅₀ value of 5.33 ± 0.57 μM, which was more potent than the standard anti-inflammatory drug ibuprofen. Structure-activity relationship studies indicated that electron-donating groups at the 6- and 7-positions of the chromone nucleus can enhance anti-inflammatory activity.

Other Pharmacological Properties

The versatile this compound scaffold has been explored for a variety of other pharmacological applications beyond those previously mentioned. The inherent bioactivity of the chromanone core has led to the discovery of derivatives with potential uses as:

Sirtuin 2 (SIRT2) Inhibitors : A series of substituted chroman-4-one derivatives were identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related and neurodegenerative diseases. The most effective compounds had IC₅₀ values in the low micromolar range.

Antidiabetic Agents : Naturally occurring chromanones have exhibited antidiabetic effects through the inhibition of enzymes like α-glucosidase. nih.gov For example, benzylidene-4-chromanone derivatives have been identified as potential α-glucosidase inhibitors. nih.gov

Antibacterial Agents : Chromanone derivatives have demonstrated activity against various bacterial strains. ijrar.orgnih.gov Calophylloidic acid B, a natural chromanone, showed potent activity against Staphylococcus aureus, and synthetic derivatives have been effective against plant pathogens like Xanthomonas axonopodis. ijrar.orgnih.gov

Antiviral and Antihypertensive activities : The broader class of chromones has been reported to possess antiviral and antihypertensive properties, suggesting that derivatives of this compound could be further explored for these effects. ijrar.org

Sirtuin 2 (SIRT2) Inhibition

Derivatives of the chroman-4-one scaffold have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases such as neurodegenerative disorders and cancer. Research into a series of substituted chroman-4-one analogs has revealed key structural features that govern their inhibitory activity.

A study focused on developing novel SIRT2 inhibitors found that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were most effective. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. The presence of an alkyl chain with three to five carbons at the 2-position was also found to be crucial for high potency. One of the most potent compounds identified in this class was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 μM. These synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3, making them a significant starting point for the development of new therapeutic agents targeting SIRT2.

The mechanism of SIRT2 inhibition by these compounds is linked to the hyperacetylation of α-tubulin, a consequence of SIRT2 inhibition that can lead to the inhibition of tumor growth. This highlights the potential of this compound derivatives and related structures in oncology.

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 IC50 (μM) |

| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 |

| 6-bromo-2-pentylchroman-4-one | 6-Br, 2-pentyl | >80% inhibition at 200 µM |

Monoamine Oxidase B (MAO-B) Inhibition

The chromone and chromanone scaffolds have proven to be valuable frameworks for designing potent and selective inhibitors of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B can increase levels of dopamine (B1211576) in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

Studies on a series of C6-substituted chromone derivatives have shown them to be potent, reversible, and selective MAO-B inhibitors, with IC50 values in the low nanomolar range (2-76 nM). These compounds exhibited lower binding affinity for the MAO-A isoform, underscoring their selectivity. Further exploration into the structure-activity relationships of C6-benzyloxy substituted chromones revealed that the introduction of polar functional groups, such as acidic and aldehydic groups, on the C3 position can yield highly potent reversible MAO-B inhibitors. For instance, 6-[(3-bromobenzyl)oxy]chromones with these C3 modifications displayed IC50 values as low as 2.8 nM and 3.7 nM, respectively.

In a related series, C7-substituted chromanones were also designed and evaluated. These compounds were found to be remarkably potent and selective MAO-B inhibitors with weak to no inhibition of MAO-A. A standout compound from this series, designated as 4f, which features a halogen-substituted benzyloxy group at the C7 position, was identified as the best MAO-B inhibitor with an IC50 of 8.62 nM and a selectivity index greater than 11,627-fold over MAO-A. Molecular docking studies have helped to elucidate the interaction modes of these C7-substituted chromanones within the active site of MAO-B.

Table 2: MAO-B Inhibition by Substituted Chromone and Chromanone Derivatives

| Compound Class | Key Substitutions | MAO-B IC50 Range |

| C6-alkyloxy chromones | Variety of alkyloxy groups at C6 | 2 - 76 nM |

| 6-[(3-bromobenzyl)oxy]chromones | Acidic or aldehydic groups at C3 | 2.8 - 3.7 nM |

| C7-benzyloxy chromanones | Halogen-substituted benzyloxy at C7 | As low as 8.62 nM |

Anti-diabetic Potential (Glucokinase Activators)

While chromone derivatives have been investigated for their anti-diabetic potential through mechanisms such as α-glucosidase inhibition, extensive searches of the scientific literature did not yield specific information on this compound derivatives acting as glucokinase activators. Glucokinase activators represent a novel approach to treating type 2 diabetes by enhancing glucose sensing in the pancreas and glucose metabolism in the liver. Research in this area has focused on other chemical scaffolds.

Antiviral Activity (e.g., anti-HIV, anti-CMV in plants)

The chromanone scaffold is a key structural motif in compounds exhibiting a range of antiviral activities.

In the context of anti-HIV research, the chromanone derivative 12-oxocalanolide A has been evaluated for its in-vitro antiviral activity. This compound was identified as an inhibitor of HIV-1 reverse transcriptase (RT) and demonstrated activity against various viral strains that were resistant to other non-nucleoside RT inhibitors. Furthermore, it was the first calanolide (B8761490) analog reported to show inhibitory activity against the Simian Immunodeficiency Virus (SIV). Another class of related compounds, chromone alkaloids, has also been investigated. Schumannificine, a chromone secondary amine, showed the greatest activity against HIV among the tested natural and semi-synthetic chromone alkaloids. Its anti-HIV mechanism is thought to involve irreversible binding to the gp120 envelope protein.

More directly relevant to the 4-chromanone core, a 2024 study focused on the development of novel pesticides from natural product structures. Researchers designed and synthesized a series of new 4-chromanone-derived compounds and tested their ability to protect plants against Cucumber Mosaic Virus (CMV). mdpi.com Bioassays revealed that two compounds, 7c and 7g, provided significant curative and protective effects against CMV in Passiflora spp. (passion fruit). mdpi.com Their inhibition rates of 57.69% (curative) and 56.13% (protective) for compound 7c, and 51.73% (curative) and 52.39% (protective) for compound 7g, were superior to the commercial agent dufulin (B6596367) and comparable to ningnanmycin (B12329754). mdpi.com Field trials confirmed that compound 7c was particularly effective against CMV disease in passion fruit. mdpi.com

Modulation of Abscisic Acid (ABA) Signaling Pathway in Plants

The phytohormone abscisic acid (ABA) is a critical signaling molecule that regulates plant growth and responses to various biotic and abiotic stresses. A thorough review of the available scientific literature did not reveal any studies linking this compound derivatives to the modulation of the abscisic acid (ABA) signaling pathway in plants.

Advanced Analytical Methodologies for 6 Methyl 4 Chromanone in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 6-Methyl-4-chromanone. jchps.comresearchgate.net This method offers high resolution and sensitivity, making it suitable for analyzing the compound in various samples. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds like this compound from other components in a mixture. ekb.eg

The development of a robust HPLC method involves optimizing several parameters to achieve good peak symmetry, resolution, and a reasonable analysis time. jchps.comresearchgate.net A study on the related compound, 6-methyl chromone (B188151) hydrate, utilized a mobile phase consisting of a citric acid buffer (pH 3.0) and methanol (B129727) in a 40:60 v/v ratio. jchps.com Detection is commonly performed using a UV-Vis detector, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. jocpr.com For instance, a wavelength of 254 nm has been successfully used for the analysis of a similar chromone structure. jchps.comekb.eg Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Chromone Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5µm) | ekb.eg |

| Mobile Phase | Citric Acid Buffer (pH 3.0) : Methanol (40:60 v/v) | jchps.com |

| Flow Rate | 1.0 mL/min | ekb.eg |

| Detection | UV at 254 nm | jchps.comekb.eg |

| Injection Volume | 20 µL | ekb.eg |

| Retention Time | ~2.2 minutes (for 6-methyl chromone hydrate) | jchps.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and purity assessment of volatile and semi-volatile compounds such as this compound. nih.gov In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase within a capillary column in the gas chromatograph. researchgate.net

Following separation, the individual components enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum displays the mass-to-charge ratio of these fragments, creating a unique chemical fingerprint for the compound. This fragmentation pattern can be compared against spectral libraries, such as the NIST17 and Wiley07 libraries, for confident identification. mdpi.com The retention time from the GC provides an additional layer of identification. For purity assessment, the presence of any additional peaks in the chromatogram indicates impurities, and their corresponding mass spectra can be used to identify them. The high specificity of MS makes GC-MS an invaluable tool for confirming the identity of this compound and evaluating the purity of a sample. nih.gov

Hyphenated Techniques (e.g., HPLC-MS/MS) for Comprehensive Analysis

For comprehensive analysis in highly complex matrices, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are employed. nih.gov The combination of High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is particularly effective. nih.gov This technique provides a high degree of sensitivity and selectivity, allowing for the detection and quantification of trace amounts of this compound. nih.gov

In an HPLC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The interface between the two instruments is designed to efficiently vaporize the liquid eluent and ionize the sample molecules. nih.gov Tandem mass spectrometry (MS/MS) adds another dimension of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix effects, leading to highly reliable and sensitive quantification. The structural information offered by the fragmentation patterns in MS/MS is also crucial for unambiguous identification. nih.gov

Method Validation for Robustness and Precision in Research Applications

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated. researchgate.net Method validation is a critical process that confirms the suitability of the analytical procedure for its intended purpose. jocpr.com Validation is typically performed according to guidelines established by the International Council for Harmonisation (ICH). jchps.comresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or matrix components. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. jchps.comekb.eg

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample and the percentage recovered is calculated. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ekb.eg

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

Ensuring these parameters meet predefined acceptance criteria is essential for the generation of robust and precise data in research applications. jchps.comresearchgate.net

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Acceptance Criteria Example | Source |

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.998 | ekb.eg |

| Accuracy (% Recovery) | Percentage of true value recovered | 90% - 110% | jocpr.com |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements | ≤ 2% | ekb.eg |

| Specificity | No interference at the analyte's retention time | Clean baseline separation | researchgate.net |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 | ekb.eg |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 | ekb.eg |

Future Research Directions and Emerging Applications of 6 Methyl 4 Chromanone Chemistry

Novel Drug Design and Development Based on the 6-Methyl-4-chromanone Scaffold

The chroman-4-one scaffold is a prominent structural unit in a wide array of therapeutic agents and biologically active compounds. researchgate.net The inherent stability and reactivity of the this compound variant make it an invaluable intermediate for developing novel therapeutic agents. chemimpex.com The structural diversity achievable through modifications at various positions of the chromanone ring allows for the generation of extensive compound libraries for screening against numerous diseases. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have shown that substitutions on the chromanone ring, particularly at the C-2, C-3, C-6, and C-7 positions, can yield potent therapeutic compounds. nih.gov For instance, the introduction of different functional groups has led to the development of derivatives with potential applications in treating cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease. nih.govnih.govrsc.org The chromone (B188151) scaffold has been successfully utilized to develop inhibitors of key enzymes involved in corticosteroid biosynthesis, such as CYP11B1. acs.org Furthermore, chromone derivatives have been developed as potent and selective inhibitors of BRD4, a promising target for anti-inflammatory therapies. elsevierpure.com

| Chromanone Derivative Class | Therapeutic Target Area | Key Structural Features | Reference |

|---|---|---|---|

| Benzylidene-4-chromanones | Antidiabetic | Benzylidene group at C-3 position | nih.gov |

| Azolyl-chromanones | Antifungal | Azole moiety, often at C-3 | researchgate.net |

| Linker-connected azepane chromanones | Anti-Alzheimer's | Azepane moiety connected via a linker | nih.gov |

| 3-Nitro-4-chromanones | Anticancer (Prostate) | Nitro group at C-3 and amide derivatives | rsc.org |

| 2-Alkyl-chroman-4-ones | SIRT2 Inhibition | Alkyl chain at C-2; electron-withdrawing groups at C-6, C-8 | nih.gov |

Exploration of Additional Biological Targets and Mechanisms

The broad pharmacological profile of chromanone derivatives suggests their interaction with a multitude of biological targets. nih.govnih.gov Current research is focused on identifying and validating new molecular targets to expand the therapeutic applications of the this compound scaffold. Natural and synthetic chromanones have demonstrated a wide spectrum of activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Recent studies have identified specific enzyme and protein targets for chromanone derivatives:

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. nih.govacs.org The most effective compounds feature larger, electron-withdrawing substituents at the 6- and 8-positions. nih.gov

α-Glucosidase: Benzylidene-4-chromanone derivatives have been investigated as potential inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, highlighting their potential as antidiabetic agents. nih.gov

Monoamine Oxidase (MAO): Chromone derivatives have been evaluated for their ability to inhibit monoamine oxidases, which are significant targets in the treatment of neurological disorders. ijrpc.com

Bromodomain-containing protein 4 (BRD4): Novel chromone derivatives have been discovered as potent and selective inhibitors of BRD4, a key regulator of inflammatory gene expression. elsevierpure.com

The ongoing exploration of these and other potential targets, such as various kinases, proteases, and nuclear receptors, will continue to uncover new therapeutic opportunities for compounds derived from this compound. acs.orgnih.gov

Applications in Agrochemicals as Plant Immunity Inducers

Beyond pharmaceuticals, the this compound scaffold is emerging as a valuable platform for the development of novel agrochemicals. chemimpex.com Specifically, there is growing interest in its application for creating plant immunity inducers, which stimulate a plant's natural defense mechanisms rather than acting directly on pathogens. mdpi.comnih.gov This approach offers a promising and sustainable alternative to traditional pesticides. researchgate.net

A recent study detailed the design and synthesis of novel 4-chromanone-derived compounds and evaluated their ability to protect passion fruit (Passiflora spp.) from the Cucumber Mosaic Virus (CMV). mdpi.com

Key Findings:

Compounds 7c and 7g from the study demonstrated significant curative and protective effects against CMV, with efficacy comparable to or surpassing commercial agents like ningnanmycin (B12329754) and dufulin (B6596367). researchgate.net

Field trials confirmed that compound 7c provided a relative control efficiency of 47.49% against CMV in Passiflora spp. researchgate.net

Transcriptome analysis suggested that the protective mechanism involves the abscisic acid (ABA) signaling pathway, a critical component of plant hormone signal transduction that enhances disease resistance. mdpi.com

Treatment with these compounds also improved the nutritional quality of the plants, increasing the content of soluble proteins, sugars, and chlorophyll. mdpi.comresearchgate.net

This research demonstrates the significant potential of 4-chromanone (B43037) derivatives, including those based on the this compound structure, as effective agents for managing plant viral diseases by inducing host immunity. mdpi.comresearchgate.net

Sustainable Synthesis Protocols for Chromanone Derivatives

The increasing focus on environmental responsibility in chemical manufacturing has spurred the development of green synthesis strategies for chromanone and its derivatives. researchgate.net Traditional synthesis methods often require harsh conditions and hazardous reagents. ijrpc.com Modern research aims to create more sustainable protocols that are scalable, cost-effective, and minimize environmental impact. researchgate.net

Emerging green chemistry approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for chromanone synthesis, such as in the one-step procedure for creating 2-alkyl-chroman-4-ones. nih.govacs.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like ionic liquids or water is a key focus. researchgate.netscispace.com

Organocatalysis: The Kabbe condensation, an organocatalyzed procedure, has been successfully applied for the scalable synthesis of chromanone derivatives using commercially available and low-cost reagents. orgsyn.org

These innovative methods not only make the production of chromanone derivatives more environmentally friendly but also offer advantages in ease of purification and scalability. researchgate.net

| Green Synthesis Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to heat reaction mixtures. | Reduced reaction times, higher yields, cleaner reactions. | nih.govresearchgate.net |

| Use of Eco-Friendly Solvents | Employing solvents like ionic liquids or water instead of volatile organic compounds. | Reduced toxicity and environmental pollution. | researchgate.netscispace.com |

| Catalyst-Based Approaches | Utilizing non-toxic or recyclable catalysts to promote reactions. | Minimal environmental impact, potential for catalyst reuse. | researchgate.net |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, simplified work-up. | researchgate.net |

Integration of Computational Chemistry in Drug Discovery Pipelines

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing new drug candidates. nih.gov For scaffolds like this compound, in silico methods are crucial for efficiently navigating the vast chemical space of possible derivatives. nih.govresearchgate.net

Key computational techniques applied to chromanone research include: